3-Methylidenequinolin-4-imine
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Overview
Description
3-Methylidenequinolin-4-imine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a methylidene group at the 3-position and an imine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenequinolin-4-imine can be achieved through various methods. One common approach involves the condensation of an appropriate aldehyde with an amine under acidic or basic conditions. For example, the reaction of 3-formylquinoline with an amine in the presence of an acid catalyst can yield this compound. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methylidenequinolin-4-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methylidenequinolin-4-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methylidene and imine groups.
Quinazoline: Another heterocyclic compound with a similar core structure but different functional groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
3-Methylidenequinolin-4-imine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-methylidenequinolin-4-imine |
InChI |
InChI=1S/C10H8N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6,11H,1H2 |
InChI Key |
IPTLHTZSKNGYSN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC2=CC=CC=C2C1=N |
Origin of Product |
United States |
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